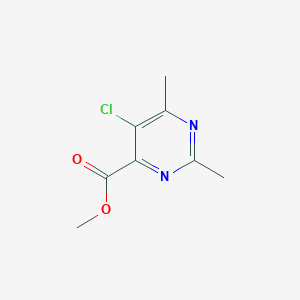

Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate

Description

Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate (Molecular Formula: C₈H₉ClN₂O₂) is a substituted pyrimidine derivative characterized by a chloro group at position 5, methyl groups at positions 2 and 6, and a methoxycarbonyl substituent at position 2. Its SMILES notation is CC1=C(C(=NC(=N1)C)C(=O)OC)Cl, and the InChIKey is PUAKIEQNVJHULU-UHFFFAOYSA-N . The compound’s predicted collision cross-section (CCS) values for various adducts, such as [M+H]+ (138.9 Ų) and [M+Na]+ (153.3 Ų), suggest moderate molecular size and polarity, which may influence its solubility and intermolecular interactions .

Properties

IUPAC Name |

methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-4-6(9)7(8(12)13-3)11-5(2)10-4/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAKIEQNVJHULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823919-67-0 | |

| Record name | methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate typically involves the chlorination of 2,6-dimethylpyrimidine followed by esterification. One common method includes the reaction of 2,6-dimethylpyrimidine with thionyl chloride to introduce the chlorine atom at the 5-position. This is followed by the esterification of the resulting 5-chloro-2,6-dimethylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the chlorination and esterification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base such as potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, pyrimidine N-oxides, dihydropyrimidines, and carboxylic acids.

Scientific Research Applications

Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. The compound may also interact with cellular receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Effects and Functional Groups

The compound belongs to the broader class of chlorinated methyl esters. Below is a comparison with structurally related compounds from the Kanto Reagents catalog and other pyrimidine derivatives:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Key Substituents | Storage Conditions | CAS RN |

|---|---|---|---|---|

| Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate | C₈H₉ClN₂O₂ | Cl (C5), CH₃ (C2, C6), COOCH₃ (C4) | Not specified | Not available |

| Methyl 3-chlorobenzoate | C₈H₇ClO₂ | Cl (C3), COOCH₃ (C1) | 0°C–6°C | 2905-65-9 |

| Methyl 4-chlorobutyrate | C₅H₉ClO₂ | Cl (C4), COOCH₃ (C1) | Not specified | 3153-37-5 |

| Methyl 5-chloro-2,4-difluorobenzoate | C₈H₅ClF₂O₂ | Cl (C5), F (C2, C4), COOCH₃ (C1) | 0°C–6°C | 1261802-94-1 |

Key Observations :

- Ring System vs.

- Substituent Positioning : The 5-chloro and 2,6-dimethyl groups on the pyrimidine ring may sterically hinder electrophilic substitution reactions compared to simpler chlorinated benzoates.

- Storage Requirements : Methyl 3-chlorobenzoate and Methyl 5-chloro-2,4-difluorobenzoate require refrigeration (0°C–6°C), suggesting higher reactivity or sensitivity than the pyrimidine analogue, though storage data for the latter are unspecified .

Predicted Collision Cross-Section (CCS) Analysis

CCS values, derived from ion mobility spectrometry, reflect molecular conformation and charge distribution. The compound’s CCS data (Table 2) provide insights into its gas-phase behavior compared to hypothetical analogues:

Table 2: Predicted CCS Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 201.04253 | 138.9 |

| [M+Na]+ | 223.02447 | 153.3 |

| [M+NH₄]+ | 218.06907 | 146.3 |

Comparison Insights :

Biological Activity

Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with specific substitutions that influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and methyl groups at the 2 and 6 positions contribute to its unique properties.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₈ClN₃O₂ |

| Molecular Weight | 201.62 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in pyrimidine metabolism, which can lead to altered cellular functions and metabolic pathways.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to specific receptors, modulating their activity .

- Electron Donor Activity : The compound acts as an electron donor, interacting with sigma-electron acceptors, which influences biochemical pathways within cells.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it has significant effects against various bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA) and Bacillus subtilis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of this compound on several cancer cell lines. Notable findings include:

- Cell Lines Tested : Significant activity was observed against human promyelocytic leukemia (HL60), gastric (MGC-803), and lung (A549) cancer cell lines.

- Mechanisms : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA and modulation of cellular signaling pathways .

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial efficacy of this compound against MRSA strains. The results demonstrated a substantial reduction in bacterial growth compared to controls, indicating its potential as an effective antimicrobial agent . -

Antitumor Activity :

In vitro assays revealed that the compound inhibited the proliferation of HL60 cells by inducing cell cycle arrest and apoptosis. This effect was attributed to the modulation of key signaling pathways involved in cell survival and proliferation .

Synthesis Methods

Various synthetic routes have been developed for the production of this compound:

- Starting Materials : Common precursors include chloroacetyl chloride and dimethylformamide.

- Reactions : Synthesis typically involves nucleophilic substitution reactions followed by esterification processes.

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate?

Methodological Answer: Synthesis optimization should focus on regioselective chlorination and esterification. For pyrimidine derivatives, a common approach involves nucleophilic substitution at the 5-position using POCl₃ or PCl₅ as chlorinating agents under reflux conditions . The methyl ester group can be introduced via esterification of the corresponding carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄). Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity products. Yield improvements may require temperature control (60–80°C) and inert atmospheres to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns. For example, the methyl groups at positions 2 and 6 appear as singlets (δ ~2.5 ppm), while the ester carbonyl resonates at δ ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₈H₉ClN₂O₂: theoretical 200.0352).

- X-ray Diffraction (XRD): Resolves crystal packing and confirms regiochemistry. Use SHELXL for refinement, ensuring R-factor < 5% via iterative cycles .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies should include:

- Thermal Analysis (TGA/DSC): Determine decomposition temperatures (typically >150°C for similar esters).

- Hydrolytic Stability: Incubate in aqueous buffers (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track changes using UV spectroscopy.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data, such as disordered methyl groups?

Methodological Answer: Disorder in methyl groups can arise from dynamic motion or multiple conformers. Strategies include:

- Restrained Refinement: Apply SHELXL’s DFIX and SIMU constraints to model plausible geometries .

- Hydrogen Bond Analysis: Use Mercury CSD’s Materials Module to compare packing motifs with analogous structures (e.g., pyrimidine esters with similar substituents) .

- Twinned Data Refinement: For twinned crystals, employ SHELXL’s TWIN/BASF commands to partition overlapping reflections .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (F, Br), alkyl chains, or electron-withdrawing groups at positions 2, 5, or 6.

- Biological Assays: Test derivatives against target enzymes (e.g., kinase inhibitors) using IC₅₀ determination via fluorescence polarization .

- Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding affinities, correlating with experimental IC₅₀ values.

Q. What computational methods predict intermolecular interactions in co-crystals or salts of this compound?

Methodological Answer:

- Hirshfeld Surface Analysis: Visualize close contacts (e.g., C–H···O, Cl···π) using CrystalExplorer .

- DFT Calculations: Optimize dimer geometries at the B3LYP/6-31G(d) level to quantify hydrogen bond energies.

- Graph Set Analysis: Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism to predict packing trends .

Q. How do solvent polarity and crystallization conditions influence polymorph formation?

Methodological Answer:

- High-Throughput Screening: Use microbatch (oil-paraffin) or vapor diffusion methods with solvents of varying polarity (e.g., DMSO vs. hexane).

- Powder XRD: Compare experimental patterns with Cambridge Structural Database (CSD) entries to identify polymorphs .

- Kinetic vs. Thermodynamic Control: Rapid cooling favors metastable forms; slow evaporation isolates thermodynamically stable polymorphs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.